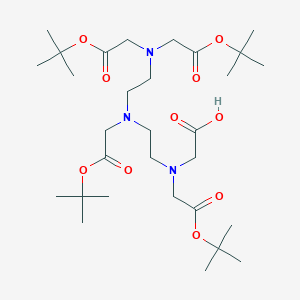

DTPA-tetra(tBu)ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55N3O10/c1-27(2,3)40-23(36)18-31(13-15-32(17-22(34)35)19-24(37)41-28(4,5)6)14-16-33(20-25(38)42-29(7,8)9)21-26(39)43-30(10,11)12/h13-21H2,1-12H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYDHTFZLUTQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCN(CC(=O)O)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101094 | |

| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180152-83-4 | |

| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180152-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of DTPA-tetra(tBu)ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for DTPA-tetra(tBu)ester (Diethylenetriamine-N,N,N'',N''-tetra-tert-butyl acetate-N'-acetic acid), a critical bifunctional chelator in the development of radiopharmaceuticals and contrast agents. The synthesis involves a multi-step process beginning with the commercially available starting material, diethylenetriamine. The pathway is designed to selectively introduce four tert-butyl ester protected acetate groups onto the primary amines and one acetic acid group onto the secondary amine.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a five-step sequence. This pathway involves initial protection of the primary amines, followed by sequential alkylation of the secondary and primary amines, and concluding with a selective deprotection to yield the final product.

An In-Depth Technical Guide to DTPA-tetra(tBu)ester: Properties, Bioconjugation, and Application in Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethylenetriaminepentaacetic acid-tetra(t-butyl)ester (DTPA-tetra(tBu)ester), a key bifunctional chelator in the development of targeted radiopharmaceuticals. This document details its chemical and physical properties, provides in-depth experimental protocols for its conjugation and radiolabeling, and presents quantitative data to support these methodologies.

Core Properties of this compound

This compound is a derivative of DTPA where four of the five carboxylic acid groups are protected as tert-butyl esters. This protection strategy allows for the selective use of the single free carboxylic acid for covalent linkage to biomolecules, such as peptides and antibodies. The remaining protected carboxyl groups can be deprotected post-conjugation to enable efficient chelation of various radionuclides.

| Property | Value | Reference |

| Molecular Formula | C30H55N3O10 | [1][2][3] |

| Molecular Weight | 617.77 g/mol | [1][2][4] |

| Appearance | Colorless to yellowish oil | [2] |

| Primary Application | Bifunctional chelator for bioconjugation | [4] |

| Storage Conditions | -20°C for 1 month, -80°C for 6 months (protect from light) | [4] |

Experimental Protocols

The use of this compound and its analogs in creating radiolabeled biomolecules involves a multi-step process, including conjugation to a targeting molecule, purification, and subsequent radiolabeling. Below are detailed methodologies for these key experiments.

Protocol 1: Solid-Phase Peptide Synthesis and Conjugation with a Monoreactive DTPA Derivative

This protocol describes the high-yield synthesis of a DTPA-conjugated peptide on a solid support, utilizing a monoreactive DTPA derivative with four protected tert-butyl ester groups.

Materials:

-

Fmoc-protected amino acids

-

2-chlorotrityl chloride resin

-

Monoreactive DTPA with four tert-butyl ester protected carboxylates (mDTPA)

-

1,3-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Thioanisole

-

Iodine

-

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system

Methodology:

-

Peptide Synthesis: The desired peptide is synthesized on the 2-chlorotrityl chloride resin using standard Fmoc solid-phase peptide synthesis chemistry.

-

DTPA Conjugation: Following the final amino acid coupling and Fmoc deprotection, the mDTPA is coupled to the N-terminal α-amine group of the resin-bound peptide. The coupling reaction is mediated by DIC and HOBt.

-

Deprotection and Cleavage: The peptide-DTPA conjugate is cleaved from the resin, and the tert-butyl ester protecting groups on the DTPA and amino acid side chains are removed simultaneously by treatment with a cleavage cocktail of TFA and thioanisole.

-

Oxidation and Purification: If the peptide contains cysteine residues requiring a disulfide bridge, an oxidation step using iodine is performed. The crude DTPA-peptide conjugate is then purified by RP-HPLC.

Quantitative Analysis:

| Parameter | Result |

| Overall Synthesis Yield | 31.8% |

| Radiochemical Yield (with 111In) | >95% |

Protocol 2: Antibody Conjugation with a DTPA Anhydride Analog and Subsequent Radiolabeling

This protocol details the conjugation of a DTPA analog to an antibody and its subsequent radiolabeling with a metallic radionuclide. While this protocol uses the cyclic anhydride of DTPA (cDTPAA), the general principles are applicable to other activated forms of DTPA.

Materials:

-

Monoclonal antibody (mAb) or F(ab')2 fragments (at a concentration of at least 10 mg/mL)

-

Cyclic DTPA dianhydride (cDTPAA)

-

Dimethylsulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Bicarbonate buffer, pH 8.2

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Radionuclide solution (e.g., 111InCl3, 90YCl3, 99mTc-pertechnetate)

-

Appropriate buffers for radiolabeling (e.g., acetate buffer, pH 4-6)

Methodology:

-

Antibody Preparation: The antibody solution is prepared in a suitable buffer, such as bicarbonate buffer at pH 8.2, to facilitate the acylation reaction.

-

Conjugation Reaction: A solution of cDTPAA in DMSO is added to the antibody solution. A molar ratio of cDTPAA to the antibody of 5:1 is often optimal. The reaction is allowed to proceed for a short duration, typically around 1 minute at room temperature.

-

Purification of the Conjugate: The DTPA-conjugated antibody is purified from unreacted cDTPAA and its hydrolysis products using a size-exclusion chromatography column equilibrated with PBS.

-

Radiolabeling: The purified DTPA-antibody conjugate is incubated with the desired radionuclide in an appropriate buffer. The optimal pH for radiolabeling with many metallic radionuclides is in the range of 4-6.

-

Quality Control: The radiolabeled antibody is analyzed for radiochemical purity using methods such as thin-layer chromatography (TLC) or HPLC. The immunoreactivity of the final product should also be assessed.

Quantitative Analysis of Antibody Conjugation:

| Parameter | Condition | Result |

| DTPA molecules per F(ab')2 | cDTPAA:F(ab')2 molar ratio of 5:1 | 1.8 - 2.2 |

| Coupling Efficiency | cDTPAA:F(ab')2 molar ratio of 5:1 | 37% - 44% |

| Radiolabeling Efficiency (with 111In) | 3 mCi/1 mg protein | 95% ± 3% |

| Retention of Immunoreactivity | cDTPAA:F(ab')2 molar ratio of 5:1 | Complete |

Visualized Workflows

The following diagrams illustrate the key processes involved in the preparation of radiolabeled biomolecules using this compound and its analogs.

Caption: Workflow for Solid-Phase Synthesis and Radiolabeling of a DTPA-Peptide Conjugate.

Caption: General Workflow for Antibody-DTPA Conjugation and Radiolabeling.

References

- 1. Radiolabelling of monoclonal antibodies: optimization of conjugation of DTPA to F(ab')2-fragments and a novel measurement of the degree of conjugation using Eu(III)-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Optimum conditions for labeling of DTPA-coupled antibodies with technetium-99m - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The preparation of DTPA-coupled antibodies radiolabeled with metallic radionuclides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of DTPA-tetra(tBu)ester: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a detailed overview of the solubility characteristics of Diethylenetriaminepentaacetic acid-tetra(t-butyl)ester (DTPA-tetra(tBu)ester), a critical bifunctional chelator in drug development and scientific research. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, provides a comprehensive experimental protocol for solubility determination, and visualizes the workflow for clarity and reproducibility.

This compound is instrumental in the conjugation of peptides and radionuclides for applications such as tumor pre-targeting.[1] A thorough understanding of its solubility is paramount for the design and execution of experiments, ensuring the integrity and efficacy of resulting conjugates.

Quantitative Solubility Data

| Solvent System | Solubility | Molar Concentration (approx.) | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 161.87 mM | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 4.05 mM | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 4.05 mM | [1] |

Note: The "≥" symbol indicates that the saturation point was not reached in these experiments, and the actual solubility may be higher.[1]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

For researchers requiring precise solubility data in specific solvent systems, the shake-flask method is a widely accepted and reliable technique.[2] The following protocol provides a standardized procedure for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., methanol, ethanol, chloroform, etc.)

-

Sealed vials or flasks

-

Temperature-controlled orbital shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The excess solid should be visually apparent.

-

Place the sealed container in a temperature-controlled shaker, maintaining a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the suspension to settle.

-

To separate the undissolved solid, centrifuge the suspension at a high speed.

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

-

For complete removal of any remaining solid particles, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[2]

-

-

Quantification of Solute:

-

Accurately dilute the clear, saturated filtrate with the solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical technique, such as HPLC.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.[2]

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the determination was performed.[2]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

This guide provides a foundational understanding of the solubility of this compound. For applications requiring solubility data in novel solvent systems, the provided experimental protocol offers a robust methodology for generating reliable and reproducible results.

References

DTPA-tetra(tBu)ester: A Technical Guide to its Application in Biochemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Diethylenetriaminepentaacetic acid-tetra(tBu)ester (DTPA-tetra(tBu)ester), a critical reagent in modern biochemistry and therapeutic agent development. We will cover its fundamental role as a precursor for bifunctional chelators, its application in bioconjugation and radiolabeling, and provide detailed protocols and quantitative data for its use in the laboratory.

Core Concepts: The Role of this compound

This compound is a derivative of the potent metal chelator Diethylenetriaminepentaacetic acid (DTPA). In this modified form, four of the five carboxylic acid groups are protected as tert-butyl (tBu) esters. This chemical protection is the key to its primary function: to serve as a monoreactive synthetic intermediate .

The unprotected, single carboxylic acid provides a reactive handle for covalent attachment to biomolecules, such as antibodies, peptides, or nanoparticles. The bulky tert-butyl ester groups serve two main purposes:

-

They prevent the four protected carboxylates from participating in the conjugation reaction. This avoids undesirable side reactions like intra- and intermolecular cross-linking of the target biomolecule, a common issue with reagents like cyclic DTPA anhydride.[1][2]

-

They render the DTPA core inactive in terms of metal chelation until they are removed.

This strategy allows for a controlled, stepwise synthesis of a bifunctional chelator (BFC) conjugate. The BFC is a molecule with two distinct functions: one part binds to a biological target, and the other part securely holds a metal ion.[3][4] Once conjugated to the biomolecule, the tBu esters are removed (deprotection), exposing the four carboxylate arms and activating the powerful metal-chelating pocket of the DTPA moiety. This activated conjugate is then ready to be complexed with a metal ion, most commonly a radionuclide for imaging or therapeutic applications.[5][6][7][8][9]

The Workflow: From Precursor to Radiolabeled Bioconjugate

The use of this compound follows a logical three-stage workflow. This process ensures that the chelator is attached to the correct molecule before it becomes active, maximizing the efficiency and specificity of the final product.

Quantitative Data for Experimental Design

Successful implementation of this workflow requires an understanding of the underlying chemical properties. The stability of the final metal-DTPA complex is paramount for in vivo applications, as dissociation of the radionuclide can lead to off-target toxicity.

Table 1: Stability Constants of DTPA with Medically Relevant Metal Ions

The stability constant (Log K) quantifies the strength of the bond between the chelator and the metal ion. A higher Log K value indicates a more stable complex.[10] The data below pertains to the fully deprotected DTPA chelator.

| Metal Ion | Charge | Log K Value | Primary Application |

| Indium (In³⁺) | +3 | 29.0 | SPECT Imaging |

| Yttrium (Y³⁺) | +3 | 22.0 | Radiotherapy |

| Lutetium (Lu³⁺) | +3 | 22.4 | Radiotherapy |

| Gallium (Ga³⁺) | +3 | 23.0 | PET Imaging |

| Gadolinium (Gd³⁺) | +3 | 22.5 | MRI Contrast Agent |

| Copper (Cu²⁺) | +2 | 21.0 | PET Imaging |

| Lead (Pb²⁺) | +2 | 18.8 | Decorporation Agent |

| Zinc (Zn²⁺) | +2 | 18.3 | N/A (Endogenous Metal) |

Data compiled from multiple sources.[10][11][12][13] Values can vary slightly based on experimental conditions (pH, ionic strength).

Detailed Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a radiolabeled antibody. Researchers must optimize these conditions for their specific biomolecule and radionuclide.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the coupling of the chelator precursor to lysine residues on an antibody via amide bond formation.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.2). Buffer must be amine-free (e.g., no Tris).

-

This compound

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification.

Methodology:

-

Antibody Preparation: Adjust the concentration of the mAb to 2-5 mg/mL in conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2).

-

Activation of this compound:

-

In a separate microfuge tube, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.2:1.2 (DTPA:EDC:NHS) is recommended. The total molar excess of this activation mix relative to the antibody will determine the final number of chelators per antibody and must be optimized (start with a 20-fold molar excess).

-

Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS-ester.

-

-

Conjugation Reaction:

-

Add the activated DTPA-NHS ester solution directly to the antibody solution.

-

Incubate for 2-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove unreacted chelator and byproducts by passing the reaction mixture through a desalting SEC column, eluting with a suitable storage buffer (e.g., 0.1 M sodium citrate, pH 5.5).

-

Collect the protein fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).

-

Protocol 2: Deprotection of tert-Butyl Esters

This step activates the chelating function of the conjugated DTPA. Caution: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment.

Materials:

-

Lyophilized DTPA(tBu)ester-Antibody conjugate

-

Anhydrous Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM, optional)

-

Nitrogen gas stream

-

Buffer for reconstitution (e.g., 0.1 M sodium citrate, pH 5.5)

Methodology:

-

Place the lyophilized conjugate in a glass vial.

-

Add cold (0°C) anhydrous TFA to the vial. If the conjugate is difficult to dissolve, a small amount of DCM can be added. A common solution is 95% TFA.

-

Incubate the reaction for 30-60 minutes at room temperature. The tBu cations formed are scavenged by TFA to form isobutylene gas.[14]

-

Remove the TFA by evaporation under a gentle stream of nitrogen gas. This step is critical and should be continued until the sample is completely dry.

-

Reconstitute the deprotected, active DTPA-Antibody conjugate in a metal-free buffer (e.g., 0.1 M sodium citrate) to the desired concentration. The conjugate is now ready for radiolabeling.

Protocol 3: Radiolabeling with Indium-111

This protocol describes the final complexation of the activated conjugate with a radionuclide.

Materials:

-

Active DTPA-Antibody conjugate in metal-free buffer (e.g., 0.1 M sodium citrate, pH 5.5)

-

¹¹¹InCl₃ solution in dilute HCl

-

Sterile, metal-free reaction vials

-

Instant thin-layer chromatography (ITLC) strips for quality control

Methodology:

-

In a sterile vial, add the required volume of the DTPA-Antibody conjugate solution.

-

Carefully add the ¹¹¹InCl₃ solution to the conjugate. The final pH of the reaction mixture should be between 5.0 and 6.0 for optimal labeling.

-

Incubate for 30-60 minutes at room temperature.

-

Quality Control: Determine the radiochemical purity (RCP) using ITLC.

-

Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the strip using a suitable mobile phase (e.g., 0.1 M sodium citrate).

-

In this system, the radiolabeled antibody remains at the origin, while free ¹¹¹In-citrate moves with the solvent front.

-

Scan the strip using a radio-TLC scanner to calculate the percentage of radioactivity at the origin. An RCP of >95% is typically required for clinical applications.

-

-

If necessary, the final product can be purified from any remaining free radionuclide using a size-exclusion column.

Concluding Remarks

This compound is an essential building block for the development of targeted radiopharmaceuticals and other metal-binding bioconjugates. Its protected, monoreactive nature enables a controlled and specific conjugation to sensitive biomolecules, avoiding the pitfalls of more reactive bifunctional chelators. By following a logical workflow of conjugation, deprotection, and metal complexation, researchers can create highly specific and stable agents for advanced diagnostic imaging and targeted radiotherapy. The quantitative data and protocols provided herein serve as a comprehensive starting point for the integration of this versatile tool into novel research and development pipelines.

References

- 1. Reassessment of diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for indium-111 labeling of polypeptides using a newly synthesized monoreactive DTPA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 180152-83-4 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Collection | ETH Library [research-collection.ethz.ch]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Gatekeepers of Reactivity: A Technical Guide to the Role of Tert-butyl Esters in Bifunctional Chelators

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the critical role of tert-butyl esters in the synthesis and application of bifunctional chelators for targeted radiopharmaceuticals and other advanced therapeutics.

In the intricate world of drug development, particularly in the burgeoning field of theranostics, the precise control of molecular interactions is paramount. Bifunctional chelators, the molecular bridges that link targeting biomolecules to metallic radionuclides, are central to the design of targeted radiopharmaceuticals. A key strategy in the synthesis of these vital components is the use of protecting groups, with tert-butyl esters emerging as a cornerstone for managing carboxylic acid reactivity. This technical guide delves into the indispensable role of tert-butyl esters, providing a detailed overview of their application, quantitative data on their performance, and explicit experimental protocols.

The Core Principle: Temporary Guardians of Reactivity

Bifunctional chelators possess two key functionalities: a chelating moiety for securely binding a metal ion and a reactive functional group for covalent conjugation to a biomolecule, such as a peptide or antibody. The carboxylic acid groups within the chelator are essential for metal coordination. However, their inherent reactivity can interfere with the selective conjugation to the biomolecule. Tert-butyl esters serve as temporary "gatekeepers," masking the carboxylic acid groups to prevent unwanted side reactions during the conjugation process.[1][2]

The use of tert-butyl esters is particularly prominent in the synthesis of widely used chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives. The commercially available DOTA-tris(t-Bu ester) is a foundational reagent in the development of targeted radiopharmaceuticals.[1][3][4] This strategic protection allows for the specific activation of the single unprotected carboxylic acid for conjugation, ensuring a homogenous and well-defined product.

Quantitative Insights: A Comparative Look at Synthesis and Performance

The efficiency of bifunctional chelator synthesis is significantly impacted by the chosen synthetic route and the use of protecting groups. The following tables summarize key quantitative data from various studies, highlighting yields, purity, and performance metrics associated with the use of tert-butyl esters.

| Synthesis Method | Product | Overall Yield | Purity | Reference |

| Solid-Phase Synthesis from Cyclen | DOTA-Bombesin Peptides | Up to 40% | High (unspecified) | [5] |

| Two-Step Solution-Phase Synthesis | DOTA-tris(t-Bu ester) | 92% | High (unspecified) | [6] |

| Solid-Phase Peptide Synthesis | DOTA-TATE | 62.6% | ≥99% | [7] |

| Solid-Phase Peptide Synthesis | DOTA-GA-TATE | 46% | High (unspecified) | [7] |

| Solid-Phase Peptide Synthesis | R-NODA-GA-TATE | 36% | High (unspecified) | [7] |

| Solid-Phase Peptide Synthesis | CB-DO2A-GA-TATE | 18% | >93% | [7] |

Table 1: Synthesis Yields of Bifunctional Chelators and Conjugates Utilizing Tert-butyl Ester Protection.

| Radiopharmaceutical | Radiochemical Yield (non-decay corrected) | Radiochemical Purity | Specific Activity | Reference |

| [68Ga]Ga-Pentixafor | 84.4% ± 0.9% | >98% | 37.7 ± 1.8 MBq/nmol | [8] |

| [68Ga]Ga-FAPI-4 | 85.5% ± 1.4% | >98% | 38.1 ± 1.5 MBq/nmol | [8] |

| [68Ga]Ga-DOTATATE | 84.4% ± 1.2% | 99.1% ± 0.3% | 44.0 ± 0.9 MBq/nmol | [8] |

| [68Ga]Ga-DOTATATE | >90% | >99% | 1200-1850 MBq/nM | [9] |

| [177Lu]DOTA-A9 | >98% | >98% | 30 ± 5 GBq/µmol | [10] |

| [177Lu]DOTA-PEG4-A9 | >98% | >98% | 30 ± 5 GBq/µmol | [10] |

Table 2: Radiolabeling Performance of Bifunctional Chelator Conjugates Synthesized Using Tert-butyl Ester Precursors.

| Radiopharmaceutical | Condition | Stability (Intact Radiocomplex) | Time Point | Reference |

| [68Ga]Ga-Pentixafor | Saline at 25°C | 98.9% ± 0.4% | 4 hours | [8] |

| [68Ga]Ga-DOTATATE | Saline at 25°C | 98.9% ± 0.3% | 4 hours | [8] |

| [68Ga]Ga-FAPI-4 | Saline at 25°C | 98.8% ± 0.2% | 4 hours | [8] |

| [18F]AlF-3-p-C-NETA | PBS | 94.4% ± 0.3% | 240 minutes | [11] |

| [18F]AlF-3-p-C-NETA | Human Serum | 92.4% ± 1.2% | 240 minutes | [11] |

| [177Lu]Lu-3p-C-NETA | PBS | Excellent | 24 hours | [11] |

| [177Lu]Lu-3p-C-NETA | Human Serum | Excellent | 24 hours | [11] |

Table 3: In Vitro Stability of Radiopharmaceuticals Derived from Bifunctional Chelators.

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for key experiments involving tert-butyl ester-protected bifunctional chelators.

Protocol 1: Solid-Phase Synthesis of a DOTA-Peptide Conjugate

This protocol outlines the synthesis of a DOTA-conjugated peptide on a solid support, a common method for producing targeted radiopharmaceutical precursors.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DOTA-tris(tBu)ester

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF.

-

Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

-

DOTA Conjugation: After the final amino acid coupling and Fmoc deprotection, dissolve DOTA-tris(tBu)ester (1.5 equivalents), HBTU (1.45 equivalents), and DIPEA (3 equivalents) in DMF. Add the solution to the resin and agitate for 4 hours.

-

Cleavage and Deprotection: Wash the resin with DMF and DCM, and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the tert-butyl ester protecting groups from the DOTA moiety and any acid-labile side-chain protecting groups on the amino acids.[7]

-

Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Cleavage of Tert-butyl Esters from a Purified Chelator-Conjugate

This protocol details the removal of tert-butyl ester protecting groups from a purified bifunctional chelator-biomolecule conjugate.

Materials:

-

Purified tert-butyl ester-protected chelator-conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolution: Dissolve the purified tert-butyl ester-protected conjugate in DCM.

-

TFA Treatment: Add an equal volume of TFA to the solution. The final concentration of TFA should be approximately 50%.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection reaction by HPLC or mass spectrometry to ensure complete removal of all tert-butyl groups.

-

Product Isolation: Remove the TFA and DCM under reduced pressure.

-

Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product.

-

Washing and Drying: Wash the precipitate with cold diethyl ether and dry under vacuum.

Protocol 3: Radiolabeling of a DOTA-Peptide Conjugate with Gallium-68

This protocol describes the labeling of a deprotected DOTA-peptide conjugate with the positron-emitting radionuclide Gallium-68.

Materials:

-

Deprotected DOTA-peptide conjugate

-

68GaCl3 in 0.05 M HCl (from a 68Ge/68Ga generator)

-

Sodium acetate buffer (0.2 M, pH 4.5)

-

Sterile water for injection

-

C18 Sep-Pak cartridge

Procedure:

-

Preparation: In a sterile vial, combine the DOTA-peptide conjugate (typically 10-50 µg) with sodium acetate buffer.

-

Radiolabeling Reaction: Add the 68GaCl3 solution to the vial. Heat the reaction mixture at 95°C for 5-10 minutes.[9]

-

Purification: Cool the reaction mixture and pass it through a pre-conditioned C18 Sep-Pak cartridge. The 68Ga-DOTA-peptide will be retained on the cartridge.

-

Elution: Wash the cartridge with sterile water to remove any unreacted 68Ga. Elute the final radiolabeled product with a small volume of 50% ethanol in sterile water.

-

Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC and/or radio-TLC.

Visualizing the Core Concepts

To further elucidate the intricate processes and relationships involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: A streamlined workflow for the synthesis of a 68Ga-labeled DOTA-peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. chempep.com [chempep.com]

- 3. DOTA-tris(tBu)ester - www.chematech-mdt.com [chematech-mdt.com]

- 4. macrocyclics.com [macrocyclics.com]

- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimized production and quality control of 68Ga-DOTATATE [irjnm.tums.ac.ir]

- 10. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Core Mechanism of DTPA as a Chelating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent widely utilized in medicine and industry for its ability to form stable, soluble complexes with a variety of metal ions. This technical guide provides an in-depth exploration of the mechanism of action of DTPA, focusing on its coordination chemistry, therapeutic applications in heavy metal and radionuclide decorporation, and its role in diagnostic imaging. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DTPA's properties and applications.

Mechanism of Action: The Chelation Process

The primary mechanism of action for DTPA is chelation, a process involving the formation of multiple coordinate bonds between a single metal ion and a polydentate ligand. DTPA is an aminopolycarboxylic acid with a diethylenetriamine backbone and five carboxymethyl groups, providing up to eight potential donor atoms (three nitrogen atoms and five carboxylate groups) for coordination with a metal ion.[1] This multidentate nature allows DTPA to wrap around a metal ion, forming a highly stable, water-soluble complex.[2]

The general chelation reaction can be represented as:

Metal Ion + DTPA ↔ [Metal-DTPA] Complex

The stability of the resulting [Metal-DTPA] complex is a critical factor in its efficacy. This stability is quantified by the stability constant (log K), with higher values indicating a more stable complex. DTPA generally forms more stable complexes with metal ions compared to other common chelating agents like EDTA, which is attributed to its higher denticity.[3]

Two primary forms of DTPA are used in clinical practice: the calcium salt (Ca-DTPA) and the zinc salt (Zn-DTPA).[4] The therapeutic action of these forms involves an exchange mechanism. Ca-DTPA and Zn-DTPA readily exchange their calcium or zinc ion for a metal ion that forms a more stable complex with the DTPA ligand.[5][6] This is particularly effective for heavy metals and transuranic radionuclides, which have a higher affinity for DTPA than calcium or zinc.

Quantitative Data

Stability Constants of Metal-DTPA Complexes

The stability constant (log K) is a measure of the strength of the interaction between DTPA and a metal ion. The higher the log K value, the more tightly the metal is bound. The following table summarizes the stability constants for DTPA with various metal ions.

| Metal Ion | Log K Value | Reference |

| Gadolinium (Gd³⁺) | 22.46 | [7] |

| Plutonium (Pu⁴⁺) | 28.9 | |

| Americium (Am³⁺) | 22.9 | [8] |

| Curium (Cm³⁺) | 23.1 | [8] |

| Lead (Pb²⁺) | 18.7 | [3] |

| Cadmium (Cd²⁺) | 19.3 | [9] |

| Mercury (Hg²⁺) | 27.0 | [9] |

| Zinc (Zn²⁺) | 18.3 | [9] |

| Manganese (Mn²⁺) | 15.6 | [3] |

| Calcium (Ca²⁺) | 10.8 | |

| Magnesium (Mg²⁺) | 9.3 | [10] |

Pharmacokinetic Parameters of Ca-DTPA and Zn-DTPA

The pharmacokinetic properties of DTPA are crucial for its clinical efficacy. DTPA is poorly absorbed orally and is therefore administered intravenously or via nebulizer for inhalation.[6][11] It is rapidly distributed in the extracellular fluid and does not significantly penetrate cell membranes.[6] The primary route of elimination for both DTPA and its metal complexes is renal excretion through glomerular filtration.[12]

| Parameter | Ca-DTPA | Zn-DTPA | Reference |

| Administration | Intravenous, Inhalation | Intravenous, Inhalation | [6][13] |

| Plasma Half-life | 20-60 minutes | 20-60 minutes | [6] |

| Distribution | Extracellular fluid | Extracellular fluid | [6] |

| Protein Binding | Minimal (~1%) | Minimal | [14] |

| Metabolism | Minimal | Minimal | [5] |

| Excretion | >99% in urine within 24 hours | >99% in urine within 24 hours | [5][13] |

| Oral Bioavailability | ~5% | Not specified | [14] |

| Lung Absorption (Inhalation) | ~20% | Not specified | [13] |

Experimental Protocols

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the stability constants of metal-ligand complexes.[2][15]

Objective: To determine the stability constant (log K) of a metal-DTPA complex.

Materials:

-

pH meter with a combination glass electrode (resolution of 0.1 mV)

-

Temperature-controlled titration vessel (e.g., double-walled flask)

-

Calibrated burette

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

DTPA solution of known concentration

-

Metal salt solution of known concentration (e.g., metal chloride or nitrate)

-

Inert salt for maintaining constant ionic strength (e.g., 0.1 M KCl or NaClO₄)

-

High-purity water

-

Inert gas (e.g., argon or nitrogen) to blanket the solution and prevent CO₂ absorption

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions. For more accurate results, perform a strong acid-strong base titration to determine the electrode parameters (E₀ and slope).[2]

-

Solution Preparation: In the titration vessel, prepare a solution containing a known concentration of the metal ion and DTPA in a specific molar ratio (e.g., 1:1 or 1:2) in the presence of the inert salt to maintain constant ionic strength. The initial solution should be acidified with a known amount of strong acid to a low pH (e.g., pH 2-3) to ensure that the DTPA is fully protonated.[2][15]

-

Titration: Titrate the solution with the standardized strong base. Record the volume of titrant added and the corresponding pH or potential reading at regular intervals. Allow the system to reach equilibrium after each addition of the titrant.[2]

-

Data Analysis:

-

Plot the titration curve (pH vs. volume of base added).

-

Calculate the protonation constants of DTPA by titrating a solution of DTPA in the absence of the metal ion.

-

Using a suitable software program (e.g., HYPERQUAD, PSEQUAD), perform a non-linear least-squares analysis of the titration data to refine the protonation constants and calculate the stability constant(s) of the metal-DTPA complex(es).[1] The program fits the experimental data to a model that includes all relevant equilibria (protonation of the ligand, metal hydrolysis, and complex formation).

-

In Vivo Efficacy of DTPA for Radionuclide Decorporation in a Rat Model

This protocol describes a general method for evaluating the efficacy of DTPA in promoting the excretion of a radionuclide from a rat model.[16][17]

Objective: To assess the in vivo efficacy of Ca-DTPA and Zn-DTPA in decorporating a specific radionuclide (e.g., Americium-241).

Materials:

-

Sprague-Dawley rats (male, specific weight range)

-

Radionuclide solution (e.g., ²⁴¹Am-citrate or ²⁴¹Am(NO₃)₃) of known activity

-

Ca-DTPA and Zn-DTPA solutions for injection (sterile, pharmaceutical grade)

-

Vehicle control (e.g., sterile saline)

-

Metabolic cages for separate collection of urine and feces

-

Gamma counter or other appropriate radiation detection instrument

-

Anesthetic for terminal procedures

-

Dissection tools

Procedure:

-

Acclimation: Acclimate the rats to the laboratory conditions and metabolic cages for a specified period before the experiment.

-

Contamination: Administer a known amount of the radionuclide solution to each rat via a relevant route of exposure (e.g., intravenous, intramuscular, or inhalation).[16][18]

-

Treatment Groups: Divide the animals into treatment groups (e.g., n=5-10 per group):

-

Group 1: Vehicle control (saline)

-

Group 2: Ca-DTPA (e.g., 30 µmol/kg)

-

Group 3: Zn-DTPA (e.g., 30 µmol/kg)

-

-

DTPA Administration: At a specified time post-contamination (e.g., 1 hour, 24 hours), administer the respective treatments intravenously.[16]

-

Sample Collection: House the rats in metabolic cages and collect urine and feces daily for a set period (e.g., 7 days).[16]

-

Biodistribution: At the end of the collection period, euthanize the animals and dissect key organs and tissues (e.g., liver, kidneys, skeleton).[17]

-

Radioactivity Measurement: Measure the radioactivity in the collected urine, feces, and dissected tissues using a gamma counter.

-

Data Analysis:

-

Calculate the percentage of the administered dose excreted in urine and feces for each group.

-

Determine the percentage of the administered dose retained in the major organs and the total body burden.

-

Statistically compare the excretion and retention data between the treatment groups and the control group to evaluate the decorporation efficacy of Ca-DTPA and Zn-DTPA.

-

Visualizations

Chelation Mechanism of DTPA

Caption: Formation of a stable, water-soluble [Metal-DTPA] complex.

Workflow of DTPA Chelation Therapy

Caption: The therapeutic workflow of DTPA from administration to excretion.

Signaling Pathways Disrupted by Gadolinium and Targeted by DTPA

Free gadolinium (Gd³⁺) can interfere with calcium (Ca²⁺) signaling pathways due to their similar ionic radii.[19][20] DTPA chelation prevents this interference.

Caption: DTPA prevents Gd³⁺ interference with Ca²⁺ signaling.

Cellular Uptake and Toxicity of Plutonium and the Role of DTPA

Plutonium can enter cells via iron transport pathways, such as through the transferrin receptor, and can also be transported by siderocalin.[21][22] DTPA primarily acts extracellularly to prevent this uptake.

Caption: DTPA chelates extracellular plutonium, preventing cellular uptake and toxicity.

Conclusion

DTPA is a highly effective chelating agent with a well-established mechanism of action. Its high affinity for a wide range of metal ions, particularly heavy metals and radionuclides, makes it an invaluable tool in the treatment of metal poisoning and internal radioactive contamination. The formation of stable, water-soluble complexes facilitates the rapid excretion of toxic metals from the body. A thorough understanding of its coordination chemistry, pharmacokinetic properties, and the cellular mechanisms of the metals it targets is essential for its optimal use in clinical and research settings. This guide provides a foundational technical overview to support further investigation and application of DTPA in drug development and scientific research.

References

- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 2. cost-nectar.eu [cost-nectar.eu]

- 3. researchgate.net [researchgate.net]

- 4. irpa.net [irpa.net]

- 5. Ca-DTPA (Pentetate Calcium Trisodium Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. [PDF] Radiation-induced signaling pathways that promote cancer cell survival (Review) | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. irpa.net [irpa.net]

- 13. orise.orau.gov [orise.orau.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. ijsart.com [ijsart.com]

- 16. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. Synthesis and Physicochemical Characterization of a Diethyl Ester Prodrug of DTPA and Its Investigation as an Oral Decorporation Agent in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gadolinium toxicity: mechanisms, clinical manifestations, and nanoparticle role - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. An iron-dependent and transferrin-mediated cellular uptake pathway for plutonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sciencedaily.com [sciencedaily.com]

Stability of DTPA-tetra(tBu)ester at Room Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Diethylenetriaminepentaacetic acid tetra(t-butyl)ester (DTPA-tetra(tBu)ester), a critical bifunctional chelator used in drug development and molecular imaging. The stability of this compound, particularly at room temperature, is a crucial factor for its successful storage, handling, and application in conjugating radionuclides to targeting biomolecules. This document summarizes the available data on its stability, outlines detailed experimental protocols for stability assessment, and visualizes key chemical and procedural pathways.

Core Concepts: Understanding the Stability Profile

This compound is a derivative of DTPA where four of the five carboxylic acid groups are protected as t-butyl esters. This protection allows for selective modification of the remaining free carboxylic acid, enabling covalent attachment to peptides, antibodies, and other targeting vectors. The stability of the t-butyl ester groups is paramount, as their premature cleavage can lead to undesired cross-linking reactions and failure to conjugate the metal chelate effectively.

Quantitative Stability Data

Due to the limited availability of public data on the specific degradation kinetics of this compound at room temperature, the following table summarizes the qualitative stability information gathered from supplier technical data sheets. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions.

| Parameter | Condition | Observation | Source |

| Solid Form Stability | 4°C, protected from light | Stable for extended periods. | [Vendor Data] |

| Solution Stability | -80°C in an appropriate solvent | Stable for up to 6 months.[1] | [Vendor Data] |

| -20°C in an appropriate solvent | Stable for up to 1 month.[1] | [Vendor Data] | |

| Room Temperature in solution (in vitro) | Limited stability; it is recommended to prepare solutions fresh for immediate use.[1] | [Vendor Data] | |

| Room Temperature (shipping) | Shipped at ambient temperature, suggesting short-term stability in solid form. | [Vendor Data] |

Postulated Degradation Pathway: Hydrolysis

The principal mechanism of degradation for this compound at room temperature, particularly in the presence of moisture, is the hydrolysis of the t-butyl ester groups. This reaction proceeds via a step-wise removal of the t-butyl groups, ultimately yielding the fully deprotected DTPA. The presence of acidic or basic catalysts will significantly accelerate this process.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential to accurately determine the degradation rate of this compound. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

Protocol 1: Stability-Indicating HPLC Method

1. Objective: To develop and validate an HPLC method capable of separating the intact this compound from its potential degradation products (partially and fully hydrolyzed DTPA species).

2. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

-

Iron(III) chloride or Copper(II) sulfate (for complexation to enhance UV detection)

-

pH meter

-

HPLC system with a UV or PDA detector

3. Chromatographic Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 10% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 214 nm or post-column derivatization with a metal salt followed by detection at an appropriate wavelength (e.g., ~330 nm for Fe-DTPA complex).

4. Sample Preparation for Stability Study:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution with the desired study medium (e.g., water, buffer at a specific pH) to a final concentration suitable for HPLC analysis.

-

For enhanced detection, a pre-column complexation can be performed by adding a slight molar excess of a metal salt (e.g., FeCl₃) to the sample and incubating for a short period.

-

Store aliquots of the sample solution at room temperature (e.g., 25°C) and protected from light.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot for HPLC analysis.

5. Data Analysis:

-

Monitor the decrease in the peak area of the intact this compound over time.

-

Identify and quantify the appearance of new peaks corresponding to degradation products.

-

Calculate the percentage of remaining this compound at each time point.

-

Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound under the tested conditions.

Application in Drug Development: A Conjugation and Labeling Perspective

The stability of this compound is critical during the conjugation to a targeting molecule and subsequent radiolabeling. The free carboxylic acid is typically activated (e.g., as an NHS-ester) to react with an amine group on the biomolecule. Any degradation of the t-butyl esters before or during this process can lead to a heterogeneous product mixture and reduced radiolabeling efficiency.

Conclusion and Recommendations

The stability of this compound at room temperature in solution is limited, with hydrolysis of the t-butyl ester groups being the primary degradation pathway. For optimal results in drug development and research applications, the following recommendations should be adhered to:

-

Storage: Store the solid compound at 4°C or colder, protected from light and moisture.

-

Solutions: Prepare stock solutions in anhydrous solvents and store them at -20°C or -80°C for short and longer-term storage, respectively.

-

Working Solutions: Aqueous working solutions should be prepared fresh and used immediately to minimize hydrolysis.

-

Stability Testing: It is imperative for researchers to conduct their own stability studies of this compound under conditions that mimic their intended application, using a validated stability-indicating HPLC method as outlined in this guide.

By understanding the stability profile and implementing appropriate handling and analytical procedures, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in their drug development and molecular imaging endeavors.

References

Commercial Suppliers of DTPA-tetra(tBu)ester: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals seeking high-purity DTPA-tetra(tBu)ester for their work in areas such as bioconjugation, radiolabeling, and targeted drug delivery, a variety of commercial suppliers are available. This technical guide provides an in-depth overview of the key suppliers, their product specifications, and detailed experimental protocols for the application of this versatile chelating agent.

Supplier and Product Overview

This compound, a derivative of Diethylenetriaminepentaacetic acid (DTPA), is a crucial bifunctional chelator. Its four tert-butyl ester groups serve as protecting groups for the carboxylates, allowing for selective modification of the single free carboxylic acid. This feature is instrumental in conjugating the DTPA moiety to biomolecules like peptides and antibodies. Subsequent deprotection of the tert-butyl esters reveals the full chelating capacity of the DTPA, enabling the stable coordination of various metal ions, including radionuclides for imaging and therapeutic applications.

A summary of commercial suppliers and their reported product specifications is provided below for easy comparison.

| Supplier | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | Form | Storage Conditions |

| MedChemExpress | ≥ 99.0% | C30H55N3O10 | 617.77 | Solid | -20°C for 1 month, -80°C for 6 months |

| Macrocyclics | ≥ 95% (HPLC) | C30H55N3O10 | 617.8 | Not specified | Not specified |

| CD Bioparticles | Not specified | C30H55N3O10 | 617.77 | Colorless to Yellowish Oil | Not specified |

| CheMatech | Not specified | C30H55N3O10 | 617.77 | Colorless to yellowish Oil | Not specified |

| Chengdu Pukang Biotechnology | ≥ 90% | C30H55N3O10 | 617.8 | Not specified | Not specified |

| LGC Standards | Not specified | C30H55N3O10 | 617.77 | Not specified | Not specified |

Key Experimental Protocols

The following sections detail essential experimental procedures for the use of this compound in research settings.

Conjugation of this compound to a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide.

Materials:

-

Fmoc-protected peptide on a solid support (e.g., Wang resin)

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage and deprotection cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

-

Fmoc Deprotection: Swell the peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Activation of this compound: In a separate vessel, dissolve this compound (1.5 eq), HBTU (1.5 eq), and HOBt (1.5 eq) in DMF. Add DIPEA (3 eq) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.

-

Washing: Wash the resin extensively with DMF, followed by DCM (Dichloromethane), and methanol, then dry under vacuum.

-

Cleavage and Deprotection of tert-Butyl Esters: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% water) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the tert-butyl ester protecting groups from the DTPA moiety.[1]

-

Precipitation and Purification: Precipitate the crude peptide-DTPA conjugate in cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and then dissolve the pellet in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reverse-phase HPLC.

Deprotection of tert-Butyl Esters in Solution Phase

For applications where the this compound is conjugated in solution, the following protocol can be used for deprotection.

Materials:

-

DTPA(tBu)ester-conjugated biomolecule

-

Trifluoroacetic acid (TFA)

-

Scavengers (optional, depending on the biomolecule): e.g., Triisopropylsilane (TIS), water

Procedure:

-

Dissolve the DTPA(tBu)ester-conjugated molecule in a minimal amount of a suitable solvent (e.g., Dichloromethane).

-

Add a solution of TFA, typically in a high concentration (e.g., 50-95% in the reaction mixture). If the biomolecule contains sensitive functional groups, scavengers like TIS and water should be included.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

-

Remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation.

-

The deprotected product can then be purified using methods such as HPLC or size-exclusion chromatography.

Radiolabeling of a DTPA-conjugated Biomolecule

This protocol outlines a general procedure for radiolabeling a DTPA-conjugated antibody or peptide.

Materials:

-

DTPA-conjugated biomolecule in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5-6.0)

-

Radionuclide solution (e.g., ¹¹¹InCl₃, ⁹⁰YCl₃)

-

Metal-free water and buffers

Procedure:

-

To a solution of the DTPA-conjugated biomolecule in a metal-free buffer, add the radionuclide solution. The molar ratio of chelator to radionuclide should be optimized, but a molar excess of the chelator is common.

-

Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 30-60 minutes.

-

Determine the radiolabeling efficiency using methods such as instant thin-layer chromatography (ITLC) or radio-HPLC.

-

If necessary, purify the radiolabeled conjugate from unincorporated radionuclide using size-exclusion chromatography (e.g., a PD-10 column).

Experimental Workflows and Logical Relationships

To visualize the experimental process, the following diagrams illustrate the key steps in utilizing this compound for creating a radiolabeled bioconjugate.

Caption: Workflow for the synthesis and radiolabeling of a DTPA-peptide conjugate.

This second diagram illustrates the logical relationship of the chemical structures during the key transformation steps.

Caption: Chemical transformations of this compound during bioconjugation and radiolabeling.

References

Methodological & Application

Application Notes: High-Yield Protocol for the Conjugation of DTPA-tetra(tBu)ester to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of chelating agents to peptides is a critical step in the development of radiolabeled peptides for diagnostic imaging and targeted radiotherapy. Diethylenetriaminepentaacetic acid (DTPA) is a widely used chelator for various radionuclides. To ensure site-specific, mono-conjugation and prevent undesirable cross-linking, a monoreactive DTPA derivative, DTPA-tetra(tBu)ester, is frequently employed. In this molecule, four of the five carboxylic acid groups are protected as tert-butyl (tBu) esters, leaving a single carboxylic acid available for conjugation to a primary amine on the peptide. This protocol details a robust method for the solid-phase conjugation of this compound to the N-terminus of a peptide, followed by cleavage, deprotection, and purification.

Experimental Design and Workflow

The overall process involves a four-stage workflow: on-resin conjugation of the protected DTPA moiety to the synthesized peptide, cleavage from the solid support with simultaneous deprotection of the t-butyl esters, purification of the crude product, and finally, analysis of the purified DTPA-peptide conjugate.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation and purification process. Note that optimal conditions may vary depending on the specific peptide sequence and scale of the synthesis.

| Parameter | Recommended Value/Range | Notes |

| On-Resin Conjugation | ||

| This compound | 1.5 - 3.0 molar equivalents | Relative to the peptide loading on the resin. |

| DIC (Diisopropylcarbodiimide) | 1.5 - 3.0 molar equivalents | Same molar equivalents as the DTPA derivative. |

| HOBt (Hydroxybenzotriazole) | 1.5 - 3.0 molar equivalents | Same molar equivalents as the DTPA derivative. |

| Reaction Time | 2 - 24 hours | Reaction completion can be monitored by a Kaiser test (ninhydrin test). |

| Temperature | Room Temperature | |

| Cleavage & Deprotection | ||

| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5 v/v) | A common and effective mixture for removing tBu protecting groups and cleaving from the resin.[1] |

| Cocktail Volume | 10 mL per gram of resin | Ensure the resin is fully suspended. |

| Reaction Time | 2 - 4 hours | Longer times may be needed for peptides with multiple Arg(Pbf) residues.[2] |

| Temperature | Room Temperature | |

| Purification | ||

| Column | Preparative C18 RP-HPLC | Wide-pore (300 Å) columns are suitable for peptides.[3] |

| Mobile Phase A | 0.1% TFA in Water | |

| Mobile Phase B | 0.1% TFA in Acetonitrile | |

| Gradient | Linear, e.g., 5-65% B over 60 min | The gradient should be optimized based on the hydrophobicity of the peptide.[4] |

| Flow Rate | Dependent on column size | Typically 10-20 mL/min for preparative columns. |

| Detection Wavelength | 214 - 220 nm | For monitoring the peptide backbone amide bonds.[4] |

Detailed Experimental Protocols

Materials and Reagents

-

Peptide synthesized on a solid-phase support (e.g., Rink Amide or Wang resin) with a deprotected N-terminal amine.

-

This compound (also known as mDTPA).[5]

-

N,N'-Diisopropylcarbodiimide (DIC).[5]

-

1-Hydroxybenzotriazole (HOBt).[5]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Piperidine solution (20% in DMF) for Fmoc removal confirmation.

-

Trifluoroacetic acid (TFA).[2]

-

Triisopropylsilane (TIS).[1]

-

Deionized water (H₂O).

-

Cold diethyl ether or methyl t-butyl ether.[6]

-

Acetonitrile (ACN), HPLC grade.

-

Solid-phase synthesis vessel.

-

HPLC system (preparative and analytical).

-

Mass spectrometer.

-

Lyophilizer.

Protocol 1: On-Resin Conjugation of this compound

This protocol describes the coupling of the protected chelator to the N-terminus of the resin-bound peptide.

-

Resin Preparation:

-

Ensure the N-terminal Fmoc protecting group of the peptide-resin has been removed by treatment with 20% piperidine in DMF.

-

Wash the peptide-resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) to remove residual piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a dark blue/purple.

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (2 molar equivalents relative to resin loading) and HOBt (2 molar equivalents) in a minimal amount of DMF.

-

Add DIC (2 molar equivalents) to the solution.

-

Allow the activation to proceed for 15-20 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated DTPA solution to the swelled peptide-resin in the reaction vessel.

-

Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) for 2 to 4 hours at room temperature.[5]

-

Monitor the reaction progress using a Kaiser test. The reaction is complete when the beads remain colorless or turn a faint yellow, indicating the consumption of free amines. If the reaction is sluggish, it can be left overnight.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the DTPA(tBu)₄-peptide-resin thoroughly with DMF (5 x 1 min) followed by DCM (5 x 1 min).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Protocol 2: Cleavage and Deprotection

This procedure simultaneously cleaves the peptide from the resin and removes the tert-butyl protecting groups from the DTPA moiety and any acid-labile side-chain protecting groups.

-

Preparation of Cleavage Cocktail:

-

In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% deionized water (v/v/v).[1] Prepare this solution fresh just before use.

-

Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

-

Cleavage Reaction:

-

Place the dry DTPA(tBu)₄-peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the slurry at room temperature for 2-3 hours.[2]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin from the cleavage mixture, collecting the filtrate which contains the dissolved peptide.

-

Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.

-

In a larger centrifuge tube, add approximately 10 volumes of cold diethyl ether (or methyl t-butyl ether) per volume of TFA filtrate.[6]

-

Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.

-

Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet twice more with cold ether, centrifuging each time, to remove residual scavengers and cleaved protecting groups.

-

After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

-

Protocol 3: Purification and Analysis

The crude DTPA-peptide is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Sample Preparation:

-

Dissolve the crude peptide in a suitable solvent, typically a small amount of Mobile Phase A (0.1% TFA in water) or a water/acetonitrile mixture.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.

-

-

Preparative RP-HPLC:

-

Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).

-

Inject the dissolved crude peptide onto the column.

-

Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes) to elute the peptide.[3][4]

-

Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak, which should be the desired DTPA-peptide conjugate.

-

-

Analysis of Fractions:

-

Analyze the collected fractions for purity using an analytical RP-HPLC system.

-

Confirm the identity of the product in the pure fractions by mass spectrometry. The observed mass should correspond to the calculated mass of the DTPA-peptide conjugate.

-

-

Lyophilization:

-

Pool the pure fractions.

-

Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer).

-

Lyophilize the frozen solution to obtain the final DTPA-peptide conjugate as a fluffy white powder.

-

Store the lyophilized peptide at -20°C or -80°C for long-term stability.

-

References

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 4. bachem.com [bachem.com]

- 5. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

Application Notes and Protocols for Amine-Reactive DTPA-tetra(tBu)ester Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the amine-reactive labeling of proteins and other biomolecules using a protected form of the chelating agent Diethylenetriaminepentaacetic acid (DTPA), specifically DTPA-tetra(tBu)ester. The use of tert-butyl (tBu) esters as protecting groups for four of the five carboxylic acid functionalities allows for a controlled, site-specific conjugation to primary amines. Following conjugation, the tBu esters are removed to yield a fully functional DTPA chelate ready for radiolabeling or other applications.

Principle of the Reaction

The labeling strategy involves a two-stage process. First, the single free carboxylic acid of this compound is activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting this compound-NHS ester readily reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) under mild alkaline conditions to form a stable amide bond.

Following the conjugation, the four tBu ester protecting groups are removed by acidolysis, typically with trifluoroacetic acid (TFA), to expose the carboxylic acid groups of the DTPA moiety. This deprotection step is crucial for enabling the efficient chelation of metal ions.

Key Reaction Parameters

The success of the labeling procedure is dependent on several critical parameters that should be carefully controlled and optimized for each specific application.

| Parameter | Recommended Range | Notes |

| pH for NHS Ester Activation | 4.5 - 6.0 | The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment. An amine-free buffer such as MES is recommended.[1] |

| pH for Amine Coupling | 7.2 - 8.5 | The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH where the amines are deprotonated and more nucleophilic.[2] Buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate are suitable. Amine-containing buffers like Tris must be avoided as they will compete in the reaction. |

| Molar Excess of Reagents | Variable | The optimal molar excess of the activated this compound over the protein depends on the desired degree of labeling (DOL) and the number of available primary amines on the protein. It is recommended to perform small-scale trial reactions with varying molar ratios to determine the optimal conditions. |

| Reaction Time | 1 - 4 hours at RT or overnight at 4°C | The reaction time can be adjusted based on the reactivity of the protein and the desired DOL. |

| Deprotection Conditions | Dichloromethane/TFA (1:1) | The tBu esters are typically removed by treatment with a solution of trifluoroacetic acid in an organic solvent.[3] The reaction is usually complete within a few hours at room temperature. |

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the in-situ generation of the amine-reactive this compound-NHS ester.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

-

In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer. A 1.5 to 2-fold molar excess of EDC and NHS over the this compound is recommended.

-

Add the EDC/NHS solution to the this compound solution.